Cas no 1402144-45-9 (3-Bromo-4-methylbenzo[b]thiophene-2-carboxylic acid)
3-Bromo-4-methylbenzo[b]thiophene-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-4-methylbenzo[b]thiophene-2-carboxylic acid
- 3-bromo-4-methyl-1-benzothiophene-2-carboxylic acid
- SCHEMBL13193912
- IBURJTFTBSXURE-UHFFFAOYSA-N
- DB-165513
- 3-Bromo-4-methylbenzo[b]thiophene-2-carboxylicacid
- 1402144-45-9
- 3-bromo-4-methyl-benzo[b]thiophene-2-carboxylic acid
-
- Inchi: 1S/C10H7BrO2S/c1-5-3-2-4-6-7(5)8(11)9(14-6)10(12)13/h2-4H,1H3,(H,12,13)
- InChI Key: IBURJTFTBSXURE-UHFFFAOYSA-N
- SMILES: BrC1=C(C(=O)O)SC2C=CC=C(C)C=21
Computed Properties
- Exact Mass: 269.93501g/mol
- Monoisotopic Mass: 269.93501g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 65.5Ų
3-Bromo-4-methylbenzo[b]thiophene-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM156208-1g |
3-bromo-4-methylbenzo[b]thiophene-2-carboxylic acid |
1402144-45-9 | 95% | 1g |
$720 | 2021-06-08 | |
| Chemenu | CM156208-1g |
3-bromo-4-methylbenzo[b]thiophene-2-carboxylic acid |
1402144-45-9 | 95% | 1g |
$*** | 2023-03-31 | |
| Alichem | A169003743-1g |
3-Bromo-4-methylbenzo[b]thiophene-2-carboxylic acid |
1402144-45-9 | 95% | 1g |
$663.40 | 2022-04-02 |
3-Bromo-4-methylbenzo[b]thiophene-2-carboxylic acid Related Literature
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on 3-Bromo-4-methylbenzo[b]thiophene-2-carboxylic acid
3-Bromo-4-methylbenzo[b]thiophene-2-carboxylic acid (CAS No. 1402144-45-9)
The compound 3-Bromo-4-methylbenzo[b]thiophene-2-carboxylic acid (CAS No. 1402144-45-9) is a structurally complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of benzo[b]thiophenes, which are heterocyclic aromatic compounds containing a sulfur atom in the thiophene ring. The presence of a bromine atom at the 3-position and a methyl group at the 4-position introduces unique electronic and steric properties, making it an interesting subject for research in medicinal chemistry and materials science.
Recent studies have highlighted the importance of benzothiophene derivatives in drug discovery, particularly in the development of anti-inflammatory and anticancer agents. The bromine substituent in this compound plays a crucial role in modulating the electronic properties of the molecule, enhancing its reactivity and bioavailability. Additionally, the methyl group at the 4-position contributes to the molecule's stability and solubility, making it more amenable for use in biological systems.
The synthesis of 3-Bromo-4-methylbenzo[b]thiophene-2-carboxylic acid involves a multi-step process that typically begins with the preparation of the benzo[b]thiophene core. This is followed by bromination at the 3-position and methylation at the 4-position, with careful control over reaction conditions to ensure high yields and purity. The carboxylic acid functionality at the 2-position is introduced through oxidation or other functional group transformation techniques, depending on the starting material.
One of the most promising applications of this compound lies in its potential as a building block for more complex molecules. Researchers have explored its use in constructing bioactive molecules with improved pharmacokinetic profiles. For instance, studies have shown that derivatives of this compound exhibit potent inhibitory activity against certain enzymes associated with inflammatory diseases, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings underscore its potential as a lead compound for drug development.
In addition to its medicinal applications, 3-Bromo-4-methylbenzo[b]thiophene-2-carboxylic acid has also been investigated for its role in materials science. The compound's aromaticity and heteroatom content make it suitable for use in organic electronics, particularly in the development of semiconducting materials. Recent advancements in this field have demonstrated that thiophene derivatives can be used to create efficient charge transport layers in organic photovoltaic devices, highlighting their potential for renewable energy applications.
From an environmental perspective, understanding the degradation pathways of 3-Bromo-4-methylbenzo[b]thiophene-2-carboxylic acid is crucial for assessing its impact on ecosystems. Studies have shown that under certain conditions, such as exposure to UV light or microbial activity, this compound undergoes oxidative degradation, leading to the formation of less complex byproducts. These insights are valuable for developing strategies to minimize environmental contamination during industrial processes involving this compound.
In conclusion, 3-Bromo-4-methylbenzo[b]thiophene-2-carboxylic acid (CAS No. 1402144-45-9) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure and functional groups make it an attractive target for further research, particularly in drug discovery and materials science. As new studies continue to emerge, this compound is expected to play an increasingly important role in advancing both scientific knowledge and practical innovations.
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